Henagliflozin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Henagliflozin, also known as SHR3824, is potent, oral and selective SGLT2 inhibitor. This compound exhibits antidiabetic efficacy in rodent models. SHR3824 potently inhibited human SGLT2 in vitro, but exerted much weak inhibition on human SGLT1 (the IC50 values of SHR3824 against human SGLT2 and SGLT1 were 2.38 and 4324 nmol/L, respectively). Acute oral administration of SHR3824 (0.3, 1.0, 3.0 mg/kg) dose-dependently improved glucose tolerance in ICR mice, and reduced hyperglycemia by increasing urinary glucose excretion in GK rats and db/db mice.
科学的研究の応用
Pharmacokinetic Properties and Metabolic Pathways
Pharmacokinetics and Mass Balance : Henagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor developed for type 2 diabetes mellitus. A study highlighted its pharmacokinetic properties, showing variations in absorption and exposure rates when administered in fasted or fed states. The study also revealed this compound's primary excretion as the parent drug in feces and as glucuronide metabolites in urine (Chen et al., 2021).
Metabolite Characterization : this compound's metabolic profile was investigated, identifying eight metabolites in human plasma and urine. Key metabolic pathways include glucuronidation and O-deethylation, with the parent drug being the principal form in plasma (Chen et al., 2020).
Tolerability and Pharmacodynamics : Another study evaluated the tolerability, pharmacokinetic, and pharmacodynamic profiles of this compound in healthy volunteers. It was well tolerated, rapidly absorbed, and exhibited predictable profiles, suggesting suitability for once-daily administration (Zhang et al., 2021).
Drug Interaction Studies
- Interaction with Other Diabetes Medications : Research has explored this compound's interaction with other diabetes medications like glimepiride and metformin. It was found that this compound has no apparent pharmacokinetic interactions with glimepiride, indicating safety in combined use (Que et al., 2022). Similarly, co-administration with metformin showed no significant effect on the pharmacokinetic properties of either drug, suggesting compatibility in combination therapy (Wang et al., 2016).
Pharmacodynamics in Specific Populations
- Effect in Patients with Type 2 Diabetes : A study on Chinese patients with type 2 diabetes mellitus demonstrated that this compound exhibits dose-proportional plasma concentrations and efficaciously decreases mean plasma glucose levels. This supports its use as a once-daily dosing regimen in such patients (Yong et al., 2016).
Combination Therapies and Effects
- This compound and Metformin Combination : Research on a sustained-release formulation combining this compound and metformin (HR20033) for treating type 2 diabetes showed that food intake does not significantly impact the absorption of this combination, indicating flexibility in administration relative to meals (Liu et al., 2022).
特性
CAS番号 |
1623804-44-3 |
---|---|
分子式 |
C22H24ClFO7 |
分子量 |
454.8754 |
IUPAC名 |
(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1 |
InChIキー |
HYTPDMFFHVZBOR-VNXMGFANSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SHR3824; SHR-3824; SHR 3824; Henagliflozin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。